6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate
Description
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate (CAS: 478029-18-4) is a pyridazine derivative featuring a phenyl group at position 1, a ketone at position 6, and a 4-fluorobenzenecarboxylate ester at position 3. The compound is cataloged under MDL number MFCD02186608 and is marketed by Key Organics as a molecular building block for pharmaceutical and agrochemical research . Its structure combines a pyridazinyl core with fluorine substitution, which may enhance metabolic stability and electronic properties compared to non-fluorinated analogues.
Properties
IUPAC Name |
(6-oxo-1-phenylpyridazin-3-yl) 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-13-8-6-12(7-9-13)17(22)23-15-10-11-16(21)20(19-15)14-4-2-1-3-5-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPKRXRGRNEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326876 | |
| Record name | (6-oxo-1-phenylpyridazin-3-yl) 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478029-18-4 | |
| Record name | (6-oxo-1-phenylpyridazin-3-yl) 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Mediated Cyclization of Keto Acids
A foundational method involves cyclocondensation of α,β-unsaturated keto acids with hydrazine derivatives. For example, 4-aryl-4-oxo-but-2-enoic acids react with hydrazine hydrate in refluxing ethanol to yield 6-aryl-1,6-dihydropyridazin-3-ones.
- Reactant : 4-Phenyl-4-oxo-but-2-enoic acid (1 eq) and hydrazine hydrate (1.2 eq).
- Conditions : Reflux in anhydrous ethanol (12 hr).
- Outcome : 6-Phenyl-1,6-dihydropyridazin-3-one (yield: 78–85%).
Adapting this to the target compound would require substituting the phenyl group at position 1 during the cyclocondensation step.
POCl₃-Assisted Chlorination and Functionalization
Chlorination of pyridazinone hydroxyl groups using phosphorus oxychloride (POCl₃) is critical for introducing reactive sites. For instance, treating 6-arylpyridazin-3-ones with POCl₃ at 80°C for 30 minutes yields 3-chloropyridazines. This intermediate can undergo nucleophilic substitution with 4-fluorobenzoate ions.
Key Observation : Prolonged exposure to POCl₃ (3 hours) may lead to dearylation, as observed in analogous systems. Optimizing reaction time is essential to preserve the 1-phenyl group.
Alternative Routes: One-Pot Synthesis and Catalytic Approaches
Tandem Cyclocondensation-Acylation
Combining cyclocondensation and esterification in a single pot reduces isolation steps. A reported one-pot synthesis for analogous compounds involves:
Palladium-Catalyzed Arylation
While not directly reported for this compound, Pd-catalyzed coupling could introduce the phenyl group post-cyclization. For example, Suzuki-Miyaura coupling of 3-bromopyridazinone with phenylboronic acid has been used for aryl introductions.
Characterization and Analytical Data
Spectral Confirmation
Physicochemical Properties
- Solubility : 34 µg/mL in aqueous buffer (pH 7.4).
- LogP : 3.0 (XLogP3-AA), indicating moderate hydrophobicity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hydrazine Cyclization + Acylation | High regioselectivity, scalable | Multi-step, POCl₃ handling required | 70–85% |
| One-Pot Synthesis | Reduced purification steps | Lower yield, side reactions | 65–70% |
| Coupling Reagent-Mediated | High efficiency, mild conditions | Cost of reagents | 82–88% |
Industrial Applications and Scalability
The compound’s structural similarity to kinase inhibitors and fluorinated bioactive molecules suggests potential in medicinal chemistry. Scaling the HATU-mediated esterification is feasible with:
- Continuous Flow Systems : To manage exotherms and improve mixing.
- Catalyst Recycling : Pd-based catalysts for arylation steps.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The fluorine atom in the 4-fluorobenzenecarboxylate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
The medicinal properties of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate have been extensively studied:
- Antimicrobial Activity : Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism involves interaction with bacterial enzymes, leading to cell death.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. Preclinical studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Anticancer Properties : Initial research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells. For example, studies have demonstrated that similar pyridazinone derivatives can inhibit tumor growth in vitro and in vivo .
Agricultural Applications
In agriculture, the compound's potential as an agrochemical is noteworthy:
- Pesticidal Activity : The fluorinated structure enhances the compound's efficacy as a pesticide. Research has shown that pyridazine derivatives can act as effective insecticides against pests such as aphids and beetles . Field trials have indicated improved crop yields when these compounds are applied.
Industrial Applications
The compound also finds relevance in various industrial applications:
- Synthesis of Complex Molecules : As a versatile building block in organic synthesis, this compound is used to create more complex chemical structures. Its reactivity allows for various transformations such as oxidation and substitution reactions .
Case Study 1: Antimicrobial Efficacy
A study conducted by Natesh Rameshkumar et al. evaluated the antimicrobial properties of several pyridazinone derivatives, including those related to this compound. The results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 1 to 4 mg/mL against various pathogens .
Case Study 2: Anticancer Research
A recent investigation into the anticancer effects of pyridazine derivatives revealed that compounds similar to this compound inhibited cell proliferation in human cancer cell lines. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and related pyridazine derivatives:
Biological Activity
6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 292.29 g/mol. Its structure features a pyridazine ring, which is known to impart various biological activities due to its ability to interact with biological targets.
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Antiviral Activity : The compound has been shown to inhibit the replication of viruses such as Hepatitis C by interfering with viral polymerase activity. This mechanism is crucial for developing antiviral therapies .
- Antimicrobial Properties : Studies have indicated that similar pyridazine derivatives possess antimicrobial properties, suggesting that this compound may also exhibit activity against various bacterial strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of pyridazine derivatives, this compound was tested against Hepatitis C virus (HCV). The results demonstrated a significant reduction in viral load in treated cell cultures compared to controls. This suggests potential for development into a therapeutic agent for HCV infections.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of the compound against various pathogenic bacteria. The results indicated that it exhibited significant bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential application in treating bacterial infections.
Q & A
Basic: What are the standard synthetic routes for preparing 6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl 4-fluorobenzenecarboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Introducing the 4-fluorobenzenecarboxylate moiety via esterification or amidation under anhydrous conditions.
- Functional group modifications : Protecting/deprotecting sensitive groups (e.g., using tert-butyloxycarbonyl (t-Boc) groups) to prevent side reactions.
- Optimization strategies :
- Temperature control : Maintaining 0–5°C during exothermic steps to avoid decomposition .
- Catalyst selection : Using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to improve regioselectivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
Basic: Which spectroscopic and analytical methods are most effective for confirming the structural identity and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 340.064665 for related dihydropyridazines) .
- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O, ~1640–1680 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., cancer vs. normal cells) or assay protocols (IC₅₀ determination methods).
- Purity verification : Impurities >5% can skew results; use HPLC with UV/Vis detection (≥95% purity threshold) .
- Computational validation : Molecular docking to compare binding affinities across studies (e.g., interactions with adenosine receptors vs. kinase targets) .
Advanced: What strategies are recommended for elucidating the mechanism of action (MoA) of this compound in biological systems?
A multi-modal approach is essential:
- In vitro assays : Measure enzyme inhibition (e.g., acetylcholinesterase for organophosphate derivatives) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
- Metabolic profiling : LC-MS/MS to identify metabolites (e.g., hydrolysis of the ester group) .
- Gene expression analysis : RNA sequencing to track pathways affected by the compound (e.g., apoptosis or inflammation markers) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of dihydropyridazine derivatives?
- Systematic substitutions : Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to modulate electronic effects .
- Scaffold hopping : Compare activity with thieno[3,4-d]pyridazine analogs to assess ring system contributions .
- QSAR modeling : Use 3D descriptors (e.g., logP, polar surface area) to predict bioavailability and target affinity .
Advanced: What are the common pitfalls in interpreting the thermal stability data of this compound, and how can they be mitigated?
- Dehydration artifacts : Moisture-sensitive samples may degrade during TGA; pre-dry under vacuum .
- Atmosphere effects : Oxidative decomposition in air vs. inert nitrogen; report conditions explicitly .
- Polymorphism : DSC may miss multiple crystalline forms; pair with X-ray diffraction (XRD) .
Basic: What are the recommended storage conditions to ensure long-term stability of this compound?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Desiccant : Use silica gel to minimize hydrolysis of ester groups .
Advanced: How can researchers validate the selectivity of this compound for its intended biological target versus off-target interactions?
- Counter-screening : Test against panels of related enzymes/receptors (e.g., kinase inhibitors for anticancer studies) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
- CRISPR knockout models : Eliminate putative targets to assess activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
